molecular formula C22H19NO8S2 B3292040 2-[(5E)-5-({5-[4-(ETHOXYCARBONYL)PHENYL]FURAN-2-YL}METHYLIDENE)-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]PENTANEDIOIC ACID CAS No. 875286-40-1

2-[(5E)-5-({5-[4-(ETHOXYCARBONYL)PHENYL]FURAN-2-YL}METHYLIDENE)-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]PENTANEDIOIC ACID

Cat. No.: B3292040
CAS No.: 875286-40-1
M. Wt: 489.5 g/mol
InChI Key: FWXYZIZMNNGXQL-GZTJUZNOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(5E)-5-({5-[4-(ETHOXYCARBONYL)PHENYL]FURAN-2-YL}METHYLIDENE)-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]PENTANEDIOIC ACID is a complex organic compound with a unique structure that includes a furan ring, a thiazolidine ring, and a pentanedioic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5E)-5-({5-[4-(ETHOXYCARBONYL)PHENYL]FURAN-2-YL}METHYLIDENE)-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]PENTANEDIOIC ACID typically involves multiple steps, starting with the preparation of the furan and thiazolidine intermediates. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity. For instance, the use of sulfonic acid catalysts in the preparation of similar compounds has been documented .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic route for scalability. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely. The preparation method must be simple and suitable for large-scale production, ensuring the compound’s stability and solubility for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

2-[(5E)-5-({5-[4-(ETHOXYCARBONYL)PHENYL]FURAN-2-YL}METHYLIDENE)-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]PENTANEDIOIC ACID can undergo various chemical reactions, including oxidation, reduction, and substitution. The compound’s furan and thiazolidine rings are particularly reactive sites.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like water radical cations, which facilitate the oxidation of aromatic amines . Reduction reactions may involve hydrogenation catalysts, while substitution reactions often require specific nucleophiles or electrophiles under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions can yield quaternary ammonium cations, which are significant in drug development .

Scientific Research Applications

2-[(5E)-5-({5-[4-(ETHOXYCARBONYL)PHENYL]FURAN-2-YL}METHYLIDENE)-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]PENTANEDIOIC ACID has several scientific research applications:

    Chemistry: Used as a model compound in studying complex organic reactions and mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials and catalysts for industrial processes.

Mechanism of Action

The mechanism by which 2-[(5E)-5-({5-[4-(ETHOXYCARBONYL)PHENYL]FURAN-2-YL}METHYLIDENE)-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]PENTANEDIOIC ACID exerts its effects involves interactions with specific molecular targets and pathways. These interactions often involve binding to enzymes or receptors, leading to changes in cellular processes. For instance, prostacyclin, a similar compound, functions through G protein-coupled receptors, affecting platelet aggregation and vasodilation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-[(5E)-5-({5-[4-(ETHOXYCARBONYL)PHENYL]FURAN-2-YL}METHYLIDENE)-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]PENTANEDIOIC ACID apart is its unique combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2-[(5E)-5-[[5-(4-ethoxycarbonylphenyl)furan-2-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]pentanedioic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19NO8S2/c1-2-30-21(29)13-5-3-12(4-6-13)16-9-7-14(31-16)11-17-19(26)23(22(32)33-17)15(20(27)28)8-10-18(24)25/h3-7,9,11,15H,2,8,10H2,1H3,(H,24,25)(H,27,28)/b17-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWXYZIZMNNGXQL-GZTJUZNOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)C2=CC=C(O2)C=C3C(=O)N(C(=S)S3)C(CCC(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=CC=C(C=C1)C2=CC=C(O2)/C=C/3\C(=O)N(C(=S)S3)C(CCC(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19NO8S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(5E)-5-({5-[4-(ETHOXYCARBONYL)PHENYL]FURAN-2-YL}METHYLIDENE)-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]PENTANEDIOIC ACID
Reactant of Route 2
2-[(5E)-5-({5-[4-(ETHOXYCARBONYL)PHENYL]FURAN-2-YL}METHYLIDENE)-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]PENTANEDIOIC ACID
Reactant of Route 3
2-[(5E)-5-({5-[4-(ETHOXYCARBONYL)PHENYL]FURAN-2-YL}METHYLIDENE)-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]PENTANEDIOIC ACID
Reactant of Route 4
2-[(5E)-5-({5-[4-(ETHOXYCARBONYL)PHENYL]FURAN-2-YL}METHYLIDENE)-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]PENTANEDIOIC ACID
Reactant of Route 5
2-[(5E)-5-({5-[4-(ETHOXYCARBONYL)PHENYL]FURAN-2-YL}METHYLIDENE)-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]PENTANEDIOIC ACID
Reactant of Route 6
2-[(5E)-5-({5-[4-(ETHOXYCARBONYL)PHENYL]FURAN-2-YL}METHYLIDENE)-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]PENTANEDIOIC ACID

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